molecular formula C15H11F3N2O B3034695 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 2088941-86-8

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B3034695
CAS No.: 2088941-86-8
M. Wt: 292.26
InChI Key: FIRJBDDTVDMKHK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines a phenoxy group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,5-dimethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate. This intermediate is then subjected to further reactions to introduce the trifluoromethyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phenoxy derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: A related compound with similar structural features but lacking the trifluoromethyl and carbonitrile groups.

    Triptycene Derivatives: Compounds with a similar phenoxy structure but different functional groups and applications.

Uniqueness

3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is unique due to its combination of a phenoxy group, a trifluoromethyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRJBDDTVDMKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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